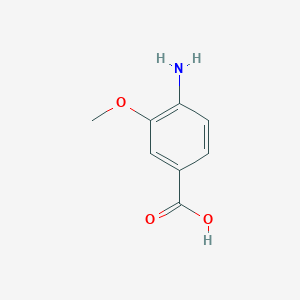

Ácido 4-amino-3-metoxibenzoico

Descripción general

Descripción

4-Amino-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-3-methoxybenzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance pharmacological properties. For instance, it serves as a building block in the synthesis of peptide-based drugs and other bioactive molecules.

Case Study : A study demonstrated the use of 4-amino-3-methoxybenzoic acid in synthesizing a series of novel anti-inflammatory agents, highlighting its role in developing therapeutics targeting inflammatory pathways .

Bioconjugation Techniques

This compound is significant in bioconjugation chemistry, particularly in creating targeted drug delivery systems. Its reactive amino group allows for coupling with various biomolecules, facilitating the development of conjugates that can improve drug efficacy and reduce side effects.

Data Table: Bioconjugation Reactions Involving 4-Amino-3-Methoxybenzoic Acid

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazolone ligation | Ethanol, reflux 48 hours | 60% | |

| Peptide synthesis | Solution phase | Varies |

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis (SPPS). Its chemical properties facilitate the formation of peptide bonds, making it a valuable reagent in constructing peptides with specific sequences.

Case Study : Research illustrated its effectiveness in synthesizing cyclic peptides that exhibit enhanced biological activity compared to linear counterparts .

Mecanismo De Acción

Target of Action

4-Amino-3-methoxybenzoic acid is an intermediate used in the synthesis of various compounds with biological activities . It has been used to prepare (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . Therefore, its primary targets can be considered the enzymes or proteins involved in these pathways.

Mode of Action

Given its use in the synthesis of chk1 inhibitors, it may interact with the chk1 protein, a key player in dna damage response and cell cycle regulation . The compound could potentially inhibit the activity of Chk1, thereby affecting cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

4-Amino-3-methoxybenzoic acid is involved in the synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . These alkaloids have been studied for their potential antitumor activities . The compound’s role in these biochemical pathways could have downstream effects on cell proliferation and survival, particularly in cancer cells.

Result of Action

The molecular and cellular effects of 4-Amino-3-methoxybenzoic acid would largely depend on the specific targets and pathways it affects. As a potential Chk1 inhibitor, it could interfere with cell cycle regulation and DNA repair, potentially leading to cell death in cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known to be involved in the synthesis of various compounds with biological activities

Cellular Effects

Given its role as an intermediate in the synthesis of compounds with biological activities, it is likely that it influences cell function

Molecular Mechanism

It is known to participate in the synthesis of various compounds, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-3-methoxybenzoic acid involves the hydrolysis of methyl 4-amino-3-methoxybenzoate. The reaction is typically carried out in the presence of lithium hydroxide in a mixture of methanol, water, and tetrahydrofuran at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours, followed by extraction and acidification to obtain the desired product .

Industrial Production Methods: Industrial production of 4-amino-3-methoxybenzoic acid can involve the oxidation of para-cresol using hydrogen peroxide in the presence of a base. Another method includes the oxidation of para-cresol with peroxy alcohols, such as peroxyethanol .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amino group to an amine.

Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoic acid derivatives.

Comparación Con Compuestos Similares

- 4-Amino-2-methoxybenzoic acid

- 4-Bromo-3,5-dimethoxybenzoic acid

- 4-Amino-3-nitrobenzoic acid

- 4-Amino-3-hydroxybenzoic acid

Comparison: 4-Amino-3-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.

Actividad Biológica

4-Amino-3-methoxybenzoic acid (CAS Number: 2486-69-3), also known as 4-amino-m-anisic acid, is a biochemical reagent with diverse biological activities. Its molecular formula is , and it has a molecular weight of 167.16 g/mol. This compound has gained attention in various fields of life sciences due to its potential applications in pharmacology and biochemistry.

- Molecular Weight : 167.16 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 186-188 °C

- Boiling Point : 357.9 ± 27.0 °C at 760 mmHg

- LogP : 1.20

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including 4-amino-3-methoxybenzoic acid, exhibit significant antioxidant properties. A study highlighted its potential to scavenge free radicals, which can mitigate oxidative stress in cells .

Antimicrobial Properties

4-Amino-3-methoxybenzoic acid has shown promising results against various pathogens, including bacteria and fungi. Its mechanism involves the inhibition of microbial growth, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound is known to inhibit several enzymes, notably neurolysin and angiotensin-converting enzyme (ACE). These activities suggest its potential role in managing conditions related to neurodegeneration and hypertension .

Proteasome and Autophagy Pathways

In vitro studies have demonstrated that this compound can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, indicating that 4-amino-3-methoxybenzoic acid may have applications in anti-aging therapies and cancer treatment .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines (e.g., Hep-G2 and A2058) revealed that at certain concentrations (1 and 10 μg/mL), the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .

Case Studies

Propiedades

IUPAC Name |

4-amino-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFGLYJROFAOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302086 | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-69-3 | |

| Record name | 2486-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-amino-3-methoxybenzoic acid (AMBA) influence the polymorphic crystallization of p-aminobenzoic acid (pABA)?

A1: Research indicates that AMBA acts as an effective additive in controlling the polymorphic outcome of pABA crystallization. [] While AMBA slows down the nucleation kinetics of both the α and β polymorphs of pABA, its impact is significantly more pronounced on the growth kinetics of the α-form. This selective inhibition stems from AMBA's ability to disrupt the aromatic stacking interactions primarily responsible for α-form growth. By hindering the growth of the α-form, AMBA allows the less readily crystallizing β-form to nucleate and grow in conditions that would typically favor the α-form. []

Q2: What is the rationale behind using 4-amino-3-methoxybenzoic acid (AMBA) as an additive to control p-aminobenzoic acid (pABA) crystallization?

A2: The design strategy behind employing AMBA was rooted in the understanding that α-pABA growth is primarily driven by aromatic stacking interactions. [] Researchers specifically chose AMBA due to its ability to strongly interact with pABA stacks while simultaneously disrupting the stacking of adjacent molecules. This disruption arises from the specific structural features of AMBA. This approach proved successful in selectively inhibiting the α-form, showcasing the potential for rationally designing additives to control polymorphic outcomes in crystallization processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.